DNMT3A Inhibition: 2-(Chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one vs. N-Substituted Thienopyrimidine Comparator
The target compound demonstrates an IC50 of 2,800 nM against human recombinant DNMT3A (His6-tagged, expressed in Sf9 insect cells). In contrast, a structurally distinct thienopyrimidine derivative (CHEMBL5425605, bearing an N-substituted pyrrolidine tail and a sulfonamide group) exhibited a 7.2-fold higher inhibitory potency with an IC50 of 390 nM under comparable conditions (N-terminal His-tagged human DNMT3A catalytic domain co-expressed with DNMT3L) [1][2]. This difference underscores that while the target compound shows modest DNMT3A affinity, its activity is not optimal compared to more elaborately substituted analogs.
| Evidence Dimension | Inhibition of DNA (cytosine-5)-methyltransferase 3A (DNMT3A) |
|---|---|
| Target Compound Data | IC50 = 2,800 nM |
| Comparator Or Baseline | CHEMBL5425605 (IC50 = 390 nM) |
| Quantified Difference | Comparator is 7.2-fold more potent |
| Conditions | Target compound: His6-tagged human recombinant DNMT3a in insect Sf9 cells. Comparator: N-terminal His-tagged human DNMT3A catalytic domain (623-912) / N-terminal GST-tagged human DNMT3L (160-387) co-expressed in baculovirus. |
Why This Matters
Provides a baseline DNMT3A inhibitory value for initial screening, but users should note that more advanced analogs may offer superior potency for lead development.
- [1] BindingDB. BDBM50448484 (CHEMBL3126646): 2-(Chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one. (Accessed 2025). View Source
- [2] BindingDB. BDBM50624590 (CHEMBL5425605). (Accessed 2025). View Source
